Propan-2-yl 2-methyl-4-nitrobenzoate
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Overview
Description
Propan-2-yl 2-methyl-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a methyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-methyl-4-nitrobenzoate typically involves the esterification of 2-methyl-4-nitrobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-methyl-4-aminobenzoate
Reduction: 2-methyl-4-nitrobenzoic acid and isopropanol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Propan-2-yl 2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-nitrobenzoate
- Ethyl 2-methyl-4-nitrobenzoate
- Propan-2-yl 4-nitrobenzoate
Uniqueness
Propan-2-yl 2-methyl-4-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The isopropyl ester group also influences its solubility and interaction with other molecules.
Properties
CAS No. |
62621-11-8 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4/c1-7(2)16-11(13)10-5-4-9(12(14)15)6-8(10)3/h4-7H,1-3H3 |
InChI Key |
HVAVFDHRABCTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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